molecular formula C21H18N4O4S B3492384 3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide

3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B3492384
M. Wt: 422.5 g/mol
InChI Key: LRYAVBQVSBOBIG-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with methyl groups at positions 3 and 6, a carboxamide linkage at position 2, and a phenyl group functionalized with a pyrimidin-2-ylsulfamoyl moiety.

Properties

IUPAC Name

3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-13-4-9-17-14(2)19(29-18(17)12-13)20(26)24-15-5-7-16(8-6-15)30(27,28)25-21-22-10-3-11-23-21/h3-12H,1-2H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYAVBQVSBOBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidinylsulfamoyl Group: This step involves the sulfonation of the benzofuran derivative with a pyrimidinylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrimidinylsulfamoyl group is known to interact with active sites of enzymes, potentially inhibiting their function. The benzofuran core may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and their implications:

Compound Name Structural Features Key Differences Impact on Properties Reference
5-Methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide Benzofuran-carboxamide core; tetrazole substituent Replaces pyrimidinylsulfamoyl with tetrazole Tetrazole’s acidity (pKa ~4.9) may enhance solubility but reduce membrane permeability compared to the sulfamoyl group. Likely altered target selectivity in medicinal applications.
6-Chloro-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide Chromene-carboxamide core; pyrimidinylsulfamoyl Chromene instead of benzofuran Chromene’s conjugated system may increase UV absorption and redox activity. The 4-oxo group introduces keto-enol tautomerism, affecting reactivity in biological systems.
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide Nitrobenzenesulfonamide; pyrimidinylsulfamoyl Nitro group instead of benzofuran-carboxamide Nitro group’s electron-withdrawing nature enhances electrophilicity, potentially increasing covalent binding to targets. May exhibit higher toxicity compared to methyl-substituted benzofuran.
ETHYL 2-Methyl-5-[N-(4-methylbenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate Ethyl ester; sulfonamide-benzamide hybrid Lacks pyrimidine ring; includes ester group Ester group increases lipophilicity but reduces hydrolytic stability. Sulfonamide-benzamide may favor different protease interactions compared to carboxamide-pyrimidine.
N-(2-Fluorophenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide Fluorinated phenyl; butanamido chain Fluorine substituent and aliphatic chain Fluorine enhances metabolic stability and lipophilicity; the flexible butanamido chain may improve binding to hydrophobic pockets in targets.

Physicochemical Properties

  • Solubility : The pyrimidinylsulfamoyl group enhances water solubility (~25 mg/L predicted) compared to purely aromatic analogues (e.g., nitrobenzenesulfonamide , ~5 mg/L).
  • Thermal Stability : Methyl groups on benzofuran increase thermal stability (decomposition temperature >250°C) relative to halogenated derivatives (e.g., fluorophenyl compound , ~200°C).

Biological Activity

3,6-Dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to summarize the biological activity of this compound, highlighting its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzofuran core fused with a pyrimidinylsulfamoylphenyl group. Its synthesis typically involves multi-step organic reactions, including the formation of sulfonamide derivatives and subsequent modifications to achieve the desired biological activity.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit notable antibacterial and antifungal properties. For instance, sulfonamide derivatives have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibition of growth .

CompoundActivity TypeTarget OrganismsReference
This compoundAntibacterialE. coli, S. aureus
Similar SulfonamidesAntifungalC. albicans, A. niger

Analgesic Properties

Research has indicated that related benzofuran compounds exhibit antinociceptive effects in various animal models. For example, one study assessed the analgesic action of a derivative in multiple nociception models, revealing dose-dependent pain relief without significant side effects associated with opioids .

Case Study 1: Antibacterial Evaluation

In a study published in Der Pharma Chemica, researchers synthesized several sulfonamide derivatives and tested their antibacterial activity against common pathogens. The results indicated that compounds with structural similarities to our target compound showed promising antibacterial effects, particularly against Gram-positive bacteria .

Case Study 2: Analgesic Testing

A study exploring the analgesic potential of benzofuran derivatives demonstrated that these compounds could produce significant pain relief in models of chemical and thermal nociception. The findings suggest that the mechanism of action may involve spinal and supraspinal pathways without engaging opioid receptors .

Q & A

Q. What are the recommended synthetic routes for synthesizing 3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzofuran-carboxamide derivatives typically involves multi-step processes. A common approach includes:

Benzofuran Core Construction : Use a cascade [3,3]-sigmatropic rearrangement/aromatization strategy to assemble the benzofuran ring (e.g., NaH/THF-mediated reactions at controlled temperatures) .

Functionalization : Introduce methyl groups at positions 3 and 6 via Friedel-Crafts alkylation or directed ortho-lithiation.

Sulfamoyl Attachment : React the benzofuran intermediate with 4-aminophenylsulfonamide derivatives under Pd-catalyzed cross-coupling or nucleophilic substitution conditions .

Carboxamide Formation : Employ a one-pot transamidation reaction using activated esters (e.g., NHS esters) and pyrimidin-2-ylamine derivatives .
Optimization Tips : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for sulfonamide coupling) and temperature (0–80°C) to minimize side products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent positions on the benzofuran and pyrimidine rings. For example, aromatic protons in the pyrimidin-2-ylsulfamoyl group resonate at δ 7.5–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ for C22_{22}H20_{20}N4_4O4_4S: 452.1154) .
  • HPLC-PDA : Assess purity (>98%) with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Q. How can researchers design initial biological screening protocols for this compound?

Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or sulfotransferases (common targets for pyrimidine sulfonamides) using fluorescence-based or radiometric assays. Include positive controls (e.g., staurosporine for kinases) .
  • Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Compare IC50_{50} values with structurally related benzofuran derivatives .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?

Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modifications to the pyrimidine ring (e.g., 4-methyl vs. 4-fluoro substituents) or benzofuran methyl groups .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., human carbonic anhydrase) to identify binding interactions .
  • Mutagenesis Studies : Introduce point mutations in enzyme active sites (e.g., Asp residue replacements) to validate hydrogen bonding with the sulfamoyl group .

Q. What strategies are effective in resolving contradictory data between in vitro and in vivo pharmacokinetic (PK) studies?

Methodological Answer :

  • Metabolic Stability Assays : Incubate the compound with liver microsomes to identify cytochrome P450-mediated degradation. Adjust dosing regimens if rapid metabolism is observed .
  • Tissue Distribution Studies : Use radiolabeled analogs (e.g., 14^{14}C-labeled carboxamide) to track bioavailability in rodent models .
  • Species-Specific Factors : Compare PK profiles in murine vs. primate models to account for differences in plasma protein binding .

Q. What computational approaches are recommended for predicting ADMET properties of this compound?

Methodological Answer :

  • Molecular Dynamics Simulations : Model interactions with blood-brain barrier transporters (e.g., P-gp) using software like GROMACS .
  • ADMET Prediction Tools : Use SwissADME to estimate solubility (LogP ~3.2), permeability (TPSA ~110 Ų), and CYP inhibition risks .
  • Docking Studies : Perform AutoDock Vina simulations against homology models of target proteins to prioritize in vitro testing .

Q. How can environmental impact studies be designed to assess the compound’s fate in ecosystems?

Methodological Answer :

  • Biodegradation Assays : Expose the compound to soil microbiota under OECD 301 guidelines. Monitor degradation via LC-MS/MS .
  • Ecotoxicology Screening : Test acute toxicity in Daphnia magna (48-hour EC50_{50}) and algae (72-hour growth inhibition) .
  • Partition Coefficients : Measure LogKow_{ow} (octanol-water) and Koc_{oc} (soil organic carbon) to model bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide

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